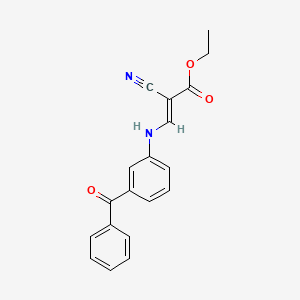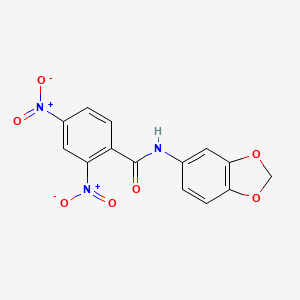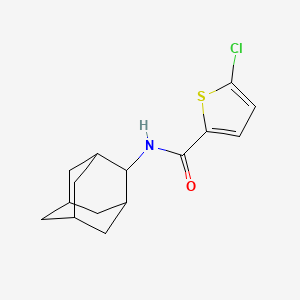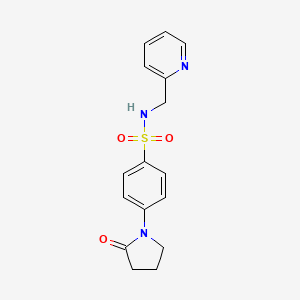
N-(2-bromophenyl)-N'-(4-phenyl-1,3-thiazol-2-yl)urea
概要
説明
N-(2-bromophenyl)-N’-(4-phenyl-1,3-thiazol-2-yl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a bromophenyl group and a phenylthiazolyl group attached to the urea moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-N’-(4-phenyl-1,3-thiazol-2-yl)urea typically involves the reaction of 2-bromoaniline with 4-phenyl-1,3-thiazol-2-yl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for N-(2-bromophenyl)-N’-(4-phenyl-1,3-thiazol-2-yl)urea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
化学反応の分析
Types of Reactions:
Oxidation: N-(2-bromophenyl)-N’-(4-phenyl-1,3-thiazol-2-yl)urea can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 2-bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding N-(2-bromophenyl)-N’-(4-phenyl-1,3-thiazol-2-yl)urea oxides.
Reduction: Formation of N-(2-bromophenyl)-N’-(4-phenyl-1,3-thiazol-2-yl)amine.
Substitution: Formation of N-(2-substituted phenyl)-N’-(4-phenyl-1,3-thiazol-2-yl)urea derivatives.
科学的研究の応用
Chemistry: N-(2-bromophenyl)-N’-(4-phenyl-1,3-thiazol-2-yl)urea is used as an intermediate in the synthesis of various heterocyclic compounds
Biology and Medicine: This compound has shown potential as a pharmacophore in the design of new drugs. It exhibits biological activities such as antimicrobial, antifungal, and anticancer properties. Researchers are exploring its use in developing new therapeutic agents.
Industry: In the industrial sector, N-(2-bromophenyl)-N’-(4-phenyl-1,3-thiazol-2-yl)urea is used in the synthesis of specialty chemicals and advanced materials. Its unique structure makes it a valuable component in the production of high-performance polymers and coatings.
作用機序
The mechanism of action of N-(2-bromophenyl)-N’-(4-phenyl-1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.
類似化合物との比較
- N-(2-chlorophenyl)-N’-(4-phenyl-1,3-thiazol-2-yl)urea
- N-(2-fluorophenyl)-N’-(4-phenyl-1,3-thiazol-2-yl)urea
- N-(2-iodophenyl)-N’-(4-phenyl-1,3-thiazol-2-yl)urea
Comparison: N-(2-bromophenyl)-N’-(4-phenyl-1,3-thiazol-2-yl)urea is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine-containing compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.
特性
IUPAC Name |
1-(2-bromophenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3OS/c17-12-8-4-5-9-13(12)18-15(21)20-16-19-14(10-22-16)11-6-2-1-3-7-11/h1-10H,(H2,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJJKHKRKIILRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-(3,4-dimethoxyphenyl)-12,14-dimethyl-17-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione](/img/structure/B4671314.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3,4-dimethylphenyl)urea](/img/structure/B4671320.png)

![2-[[5-(3-Chloro-4-methylphenyl)furan-2-yl]methylamino]ethanol;hydrochloride](/img/structure/B4671344.png)
![(E)-3-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE](/img/structure/B4671350.png)
![5-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furyl}-4-propyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4671353.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4671355.png)

![2-[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4671369.png)
![2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4671400.png)

![N-(7-bromo-4-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-3-methylbenzamide](/img/structure/B4671409.png)
![2-(2-fluorophenoxy)-N-[2-(piperidin-1-ylcarbonyl)phenyl]butanamide](/img/structure/B4671411.png)

